![molecular formula C19H21FN2O3S B11167280 2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11167280.png)
2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound that features a fluorophenyl group and a piperidine-1-sulfonyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Sulfonylation: The next step is the sulfonylation of the piperidine ring, which can be achieved using sulfonyl chlorides under basic conditions.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the sulfonylated piperidine derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under elevated temperatures.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Thiol derivatives from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide exhibit significant anticancer properties. The compound's ability to inhibit certain pathways involved in tumor growth makes it a candidate for further exploration in oncology.
Neurological Disorders
Research suggests that this compound may have applications in treating neurological disorders such as depression and anxiety. The piperidine moiety is known for its influence on neurotransmitter systems, potentially offering therapeutic benefits in mood regulation.
Anti-inflammatory Properties
The sulfonamide group present in the compound is associated with anti-inflammatory effects. Studies have shown that similar sulfonamide derivatives can mitigate inflammatory responses, indicating potential applications in treating conditions like arthritis.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the compound could be developed into a chemotherapeutic agent.
Case Study 2: Neuropharmacological Assessment
In another study focusing on neuropharmacological effects, researchers administered the compound to animal models exhibiting depressive behaviors. The findings revealed significant improvements in mood-related parameters, supporting its potential use as an antidepressant.
Case Study 3: Anti-inflammatory Trials
A clinical trial investigated the anti-inflammatory effects of similar sulfonamide compounds. Results indicated a marked reduction in inflammatory markers among participants treated with these compounds, highlighting the therapeutic promise of sulfonamide derivatives like this compound.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-[4-(methylsulfonyl)phenyl]acetamide: Similar structure but with a methylsulfonyl group instead of a piperidine-1-sulfonyl group.
2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness: 2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to the combination of the fluorophenyl and piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the piperidine-1-sulfonyl group can improve solubility and pharmacokinetic properties.
Biological Activity
2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
- Chemical Formula : C19H21FN2O3S
- Molecular Weight : 373.45 g/mol
- CAS Number : 853695-44-0
The biological activity of this compound can be attributed to its structural features, which allow it to interact with specific biological targets. The presence of the piperidine sulfonamide moiety is crucial for its inhibitory effects on certain enzymes, while the fluorophenyl group enhances its binding affinity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a study focusing on phenylacetamide derivatives indicated that compounds similar to this compound show significant cytotoxicity against prostate carcinoma (PC3) cell lines:
Compound | IC50 (µM) | Cell Line |
---|---|---|
2b | 52 | PC3 |
2c | 80 | PC3 |
Imatinib | 40 | PC3 |
These findings suggest that modifications in the molecular structure can lead to enhanced anticancer activity, making this compound a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be relatively low, indicating strong antimicrobial potential:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
E. coli | 0.25 |
Additionally, the compound demonstrated effective inhibition of biofilm formation, which is critical in treating resistant bacterial infections .
Case Studies
-
Prostate Cancer Treatment :
A detailed study assessed the efficacy of phenylacetamide derivatives, including this compound, against prostate cancer cells. The results indicated that these compounds could induce apoptosis and inhibit tumor growth effectively. -
Antimicrobial Efficacy :
In another study, derivatives were tested against biofilm-forming bacteria. The results showed that the compound significantly reduced biofilm formation compared to standard treatments like Ciprofloxacin, highlighting its potential as a novel antimicrobial agent .
Properties
Molecular Formula |
C19H21FN2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-6-4-15(5-7-16)14-19(23)21-17-8-10-18(11-9-17)26(24,25)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |
InChI Key |
ZSPWZPRLDPJQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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